molecular formula C22H22ClF3N2O3S B299230 N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

Katalognummer B299230
Molekulargewicht: 486.9 g/mol
InChI-Schlüssel: GZKAIIVEPDYLFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide, also known as BCT-197, is a novel compound with potential therapeutic applications. BCT-197 is a small molecule inhibitor that targets the transcription factor STAT3, which is involved in the regulation of cell growth, survival, and immune response.

Wirkmechanismus

N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide exerts its pharmacological effects by inhibiting the transcription factor STAT3, which is activated by various cytokines and growth factors. STAT3 plays a critical role in the regulation of cell growth, survival, and immune response, and its dysregulation is associated with the development and progression of various diseases, including cancer and inflammation. This compound binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the JAK/STAT and PI3K/Akt pathways, resulting in the suppression of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and survival, induces apoptosis, and suppresses the expression of genes involved in cell proliferation and survival. In immune cells, this compound suppresses the production of inflammatory cytokines, such as IL-6 and TNF-α, and promotes the differentiation of regulatory T cells. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has several advantages for lab experiments, including its high potency and selectivity for STAT3 inhibition, its low toxicity, and its ability to penetrate the blood-brain barrier. However, this compound has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, this compound has not been extensively evaluated in preclinical animal models, and its safety and efficacy in humans have not been established.

Zukünftige Richtungen

There are several future directions for the development and evaluation of N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide. First, further preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models of cancer, inflammation, and autoimmune diseases. Second, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Third, the development of novel formulations or delivery systems may improve the solubility and bioavailability of this compound. Fourth, the combination of this compound with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy. Finally, the identification of biomarkers that predict the response to this compound may improve patient selection and treatment outcomes.

Synthesemethoden

The synthesis of N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide involves several steps, including the preparation of the bicyclic ring system, the introduction of the anilino group, and the chlorosulfonylation of the phenyl ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The yield of this compound is typically around 10%, and the purity is greater than 98%.

Wissenschaftliche Forschungsanwendungen

N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases. Several studies have demonstrated that this compound inhibits the growth and survival of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to suppress the activation of STAT3 in immune cells, leading to the inhibition of inflammatory cytokine production. In addition, this compound has been evaluated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

Molekularformel

C22H22ClF3N2O3S

Molekulargewicht

486.9 g/mol

IUPAC-Name

2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(3-bicyclo[2.2.1]heptanyl)acetamide

InChI

InChI=1S/C22H22ClF3N2O3S/c23-19-9-8-16(12-18(19)22(24,25)26)28(32(30,31)17-4-2-1-3-5-17)13-21(29)27-20-11-14-6-7-15(20)10-14/h1-5,8-9,12,14-15,20H,6-7,10-11,13H2,(H,27,29)

InChI-Schlüssel

GZKAIIVEPDYLFK-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2NC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

Kanonische SMILES

C1CC2CC1CC2NC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.